molecular formula C8H10N2O4 B15315329 (r)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol

(r)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol

Cat. No.: B15315329
M. Wt: 198.18 g/mol
InChI Key: GVGFAMRFVGVGSS-LURJTMIESA-N
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Description

®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is a chemical compound with the molecular formula C8H10N2O4 It is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol typically involves the nitration of a suitable phenol derivative followed by the introduction of the amino and hydroxyethyl groups. One common method involves the nitration of 2-nitrophenol, followed by a reduction reaction to introduce the amino group. The hydroxyethyl group can be introduced through a subsequent reaction with an appropriate reagent under controlled conditions.

Industrial Production Methods

Industrial production of ®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitro group can undergo redox reactions, potentially generating reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Amino-2-hydroxyethyl)benzoic acid
  • ®-4-(1-Amino-2-hydroxyethyl)phenol
  • 2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,3-diol

Uniqueness

®-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-[(1R)-1-amino-2-hydroxyethyl]-2-nitrophenol

InChI

InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-7(10(13)14)8(12)3-5/h1-3,6,11-12H,4,9H2/t6-/m0/s1

InChI Key

GVGFAMRFVGVGSS-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)O)[N+](=O)[O-]

Origin of Product

United States

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